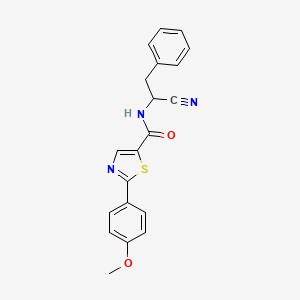

![molecular formula C11H20N2O4S B2675253 tert-Butyl (2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate CAS No. 2168850-61-9](/img/structure/B2675253.png)

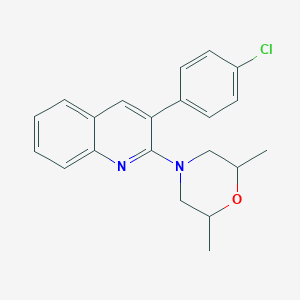

tert-Butyl (2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of tert-butyl carbamate. Carbamates are organic compounds derived from carbamic acid and are often used in a variety of applications, including as pesticides and pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, tert-butyl carbamates can generally be synthesized through the reaction of an amine with tert-butyl chloroformate .Molecular Structure Analysis

The compound likely contains a tetrahydrothieno[3,4-c]pyrrole ring, which is a type of heterocyclic compound. Heterocyclic compounds contain at least one atom other than carbon within the ring structure and are often found in a wide range of useful compounds, including pharmaceuticals and agrochemicals .Scientific Research Applications

Reactivity and Derivative Formation

- tert-Butyl 2-allyl- and N-allyl-3-thienylcarbamates have been used to prepare thieno[3,2-b]pyrroles and dihydrothieno[3,2-b]pyrroles through Pd-catalyzed cyclization and radical routes, leading to various derivative formations (Brugier, Outurquin, & Paulmier, 2001).

Conducting Polymer Synthesis

- A new electroactive monomer, incorporating tert-butyl groups and synthesized through a multi-step process, has been used in the creation of conducting polymers with high thermal stability and notable electrochromic properties (Koyuncu et al., 2009).

Formation of Unstable Compounds

- tert-Butyl carbamates have been employed in flash vacuum pyrolysis to generate unstable compounds like 3-hydroxy-1H-pyrrole, showcasing their utility in producing transient chemical species (Hill et al., 2009).

Crystal Structure Analysis

- The crystal structure of compounds like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate shows the formation of intricate hydrogen and halogen bonds, contributing to the understanding of molecular interactions in crystallography (Baillargeon et al., 2017).

Diastereomer Synthesis

- Synthesis and separation of diastereomers of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate highlight the compound's role in stereochemical studies (Liu et al., 2012).

Electrophilic Phosphanylation

- The compound has been used in the phosphanylation of 1-tert-butyl-1H-pyrrole, facilitating the synthesis of pyrrole-derived diphosphanes important in coordination chemistry and catalysis (Smaliy et al., 2016).

Diels-Alder Reaction Utilization

- New building blocks like 3,5-dihydro-1H-thieno[3,4-c]pyrrole 2,2-dioxides, prepared from tert-butyl derivatives, have been used in Diels-Alder reactions, demonstrating versatility in organic synthesis (Ando et al., 1995).

Study of Molecular Interactions

- The study of crystals like 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one aids in understanding the planarity and molecular interactions in substituted pyrrole rings (Dazie et al., 2017).

Generation of Reactive Species

- The generation and trapping reactions of tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole showcase the production of highly reactive and strained cyclic cumulenes (Liu et al., 1999).

Thin Film Fabrication

- The compound has been involved in the synthesis of π-conjugated cores with thermally cleavable solubilizing groups, influencing the morphology and crystallinity of the final compound in thin film fabrication (Salammal et al., 2014).

Palladium-Catalyzed Reactions

- In palladium-catalyzed reactions, tert-butyl carbamate has been utilized to form desired compounds, demonstrating its role in facilitating cross-coupling reactions (Qin et al., 2010).

Mechanism of Action

Future Directions

properties

IUPAC Name |

tert-butyl N-(2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrol-3a-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4S/c1-10(2,3)17-9(14)13-11-6-12-4-8(11)5-18(15,16)7-11/h8,12H,4-7H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBCTFGSLFHNBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CNCC1CS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1-ethylpyrazol-4-yl)morpholine](/img/structure/B2675174.png)

![2-[(4,4-Difluorocyclohexyl)oxy]pyrimidine](/img/structure/B2675181.png)

![1-[5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2675185.png)

![2-Amino-2-[3-[2-(difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2675187.png)

![5-chloro-2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2675189.png)

![Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2675190.png)

![N-(4-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2675191.png)